molecular formula C7H5ClINO B13338627 2-Chloro-4-iodobenzamide

2-Chloro-4-iodobenzamide

Cat. No.: B13338627
M. Wt: 281.48 g/mol
InChI Key: FDGVDVCZVNCPJN-UHFFFAOYSA-N
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Description

2-Chloro-4-iodobenzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with chlorine at position 2 and iodine at position 4. The chlorine and iodine substituents contribute to its unique electronic and steric properties, influencing solubility, reactivity, and intermolecular interactions .

Properties

Molecular Formula

C7H5ClINO

Molecular Weight

281.48 g/mol

IUPAC Name

2-chloro-4-iodobenzamide

InChI

InChI=1S/C7H5ClINO/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H2,10,11)

InChI Key

FDGVDVCZVNCPJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)Cl)C(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-Chloro-4-iodobenzamide typically involves multi-step organic reactions. One common method includes the halogenation of benzamide derivatives. For instance, starting with 2-chlorobenzamide, iodination can be achieved using iodine and an oxidizing agent like potassium iodate under acidic conditions. The reaction is usually carried out in a solvent such as acetic acid at elevated temperatures to ensure complete substitution .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-Chloro-4-iodobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-4-iodobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodobenzamide depends on its application. In biological systems, it may interact with specific enzymes or proteins, inhibiting their activity. The chlorine and iodine atoms can form strong interactions with active sites of enzymes, leading to inhibition. This makes it a valuable tool in studying enzyme mechanisms and developing inhibitors .

Comparison with Similar Compounds

Table 1: Key Structural Parameters of Selected Halogenated Benzamide Analogs

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Dihedral Angle (Aromatic Rings) Key Features References
2-Chloro-4-iodobenzamide (hypothetical) C₇H₅ClINO 297.48 Cl (C2), I (C4), amide (-CONH₂) N/A* Halogenated benzamide core N/A
2-Bromo-4-iodobenzamide C₇H₅BrINO 325.93 Br (C2), I (C4), amide (-CONH₂) N/A Bromine substitution enhances molecular weight
2-Chloro-5-iodobenzoic acid derivative C₁₃H₉ClINO₄S 437.62 Cl (C2), I (C5), sulfonamide (-SO₂NH) 74.46° (Ar–Ar) Sulfonamide group; anticancer activity
Ethyl 4-amino-2-chloro-5-iodobenzoate C₉H₉ClINO₂ 325.64 Cl (C2), I (C5), amino (C4), ester N/A Ester group enhances lipophilicity
2-Chloro-N-[4-(dimethylamino)phenyl]-5-iodobenzamide C₁₅H₁₄ClIN₂O 400.64 Cl (C2), I (C5), dimethylamino (-N(CH₃)₂) N/A Polar dimethylamino group improves solubility

*Dihedral angle data for 2-Chloro-4-iodobenzamide is unavailable; values for analogs are included for reference.

Key Observations:

Substituent Effects: Halogen Position: The position of iodine (C4 vs. C5) significantly impacts molecular geometry. For example, in sulfonamide analogs, iodine at C5 (vs. C4) reduces the dihedral angle between aromatic rings (74.46° vs. 81.04° in compound I), altering crystal packing and intermolecular interactions .

Functional Group Influence: Amide vs. Sulfonamide: Sulfonamide derivatives (e.g., compound I) exhibit three-dimensional hydrogen-bonding networks (O–H⋯O, N–H⋯O) stabilizing crystal structures, whereas benzamides rely on amide-based interactions . Ester vs. Amide: Ethyl 4-amino-2-chloro-5-iodobenzoate introduces an ester group, enhancing lipophilicity compared to the polar amide group in benzamides .

The dimethylamino group in 2-chloro-N-[4-(dimethylamino)phenyl]-5-iodobenzamide improves solubility, a critical factor in drug design .

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